

# Spectroscopic characterization differences between dimethyl and thiomethyl substituted propiophenones

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## Compound of Interest

Compound Name:	3',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
CAS No.:	898781-33-4
Cat. No.:	B1360555

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## Technical Guide: Spectroscopic Characterization of Methyl vs. Thiomethyl Propiophenones

### Executive Summary

This guide provides a rigorous spectroscopic comparison between 4-methylpropiophenone (4-MP) and 4-(methylthio)propiophenone (4-MTP). While structurally similar, the substitution of a methyl group ( $-\text{CH}_3$ ) with a thiomethyl group ( $-\text{SCH}_3$ ) introduces profound electronic and isotopic differences.

These compounds are critical intermediates in the synthesis of pharmaceutical agents (e.g., muscle relaxants like Tolperisone) and photoinitiators. However, they are also precursors for psychoactive substances (mephedrone vs. 4-MTA analogs), making precise analytical differentiation essential for forensic and industrial quality control.

Key Differentiator: The "smoking gun" for identification is Mass Spectrometry (Isotopic Abundance), where the

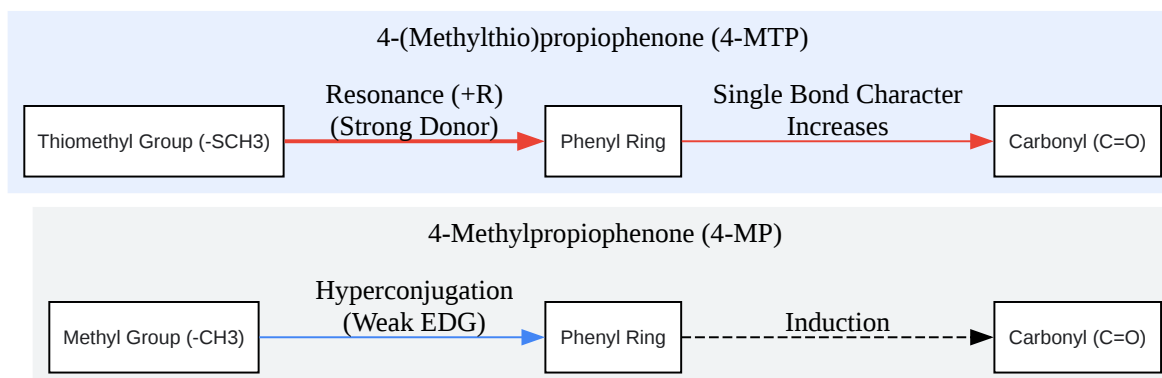
S isotope provides a unique signature unavailable in the alkyl analog.

## Electronic Theory & Structural Impact

To interpret the spectra, one must understand the underlying electronic environments.

- 4-Methylpropiophenone (Alkyl): The methyl group is an electron-donating group (EDG) primarily through hyperconjugation and weak induction (+I). It has a Hammett constant (  $\rho$  ) of -0.17.
- 4-(Methylthio)propiophenone (Thioalkyl): The sulfur atom possesses lone pairs that can donate electron density into the aromatic ring via resonance (+R), despite sulfur being electronegative (induction, -I).
  - Orbital Mismatch: Unlike oxygen (2p), sulfur uses 3p orbitals.<sup>[1]</sup> The 3p-2p overlap with the aromatic carbon is less efficient than 2p-2p, but the high polarizability of sulfur makes it a potent nucleophile and resonance donor in excited states.
  - Hammett Constant:  
is 0.00, but  
(resonance) is -0.60, indicating strong donation to electron-deficient centers (like the carbonyl carbon during IR stretching).

## Diagram: Electronic Effects & Resonance



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Caption: Comparison of electronic donation mechanisms. The thiomethyl group donates electron density via resonance, reducing the double-bond character of the carbonyl more effectively than the methyl group.

## Infrared Spectroscopy (IR)

The carbonyl stretching frequency (

) is the primary diagnostic band.

- Mechanism: Electron donation into the aromatic ring conjugates with the carbonyl group. Increased donation populates the C=O

antibonding orbital (or increases single-bond character via resonance forms), lowering the stretching frequency.

- Observation: The thiomethyl group, being a stronger resonance donor than the methyl group, shifts the carbonyl stretch to a lower wavenumber.

Feature	4-Methylpropiophenone	4-(Methylthio)propiophenone
C=O Stretch	1680 – 1685 $\text{cm}^{-1}$	1665 – 1675 $\text{cm}^{-1}$
Ar-H Stretch	~3030 $\text{cm}^{-1}$	~3030 $\text{cm}^{-1}$
C-S Stretch	N/A	690 – 710 $\text{cm}^{-1}$ (Weak, often obscured)
Fingerprint	Standard Alkyl-Aromatic	Distinct C-S bending modes

Experimental Note: IR samples should be run as thin films (neat) on NaCl/KBr plates or via ATR (Attenuated Total Reflectance) for maximum resolution.

## NMR Spectroscopy ( H & C )

Nuclear Magnetic Resonance provides structural resolution. The key differentiator is the chemical shift of the substituent's methyl protons and the splitting patterns.

## Comparative H NMR Data ( $\text{CDCl}_3$ , 300+ MHz)

Proton Environment	4-Methylpropiophenone (ppm)	4-(Methylthio)propiophenone (ppm)	Analysis
Ar-CH <sub>3</sub> / Ar-S-CH <sub>3</sub>	2.35 – 2.40 (s, 3H)	2.50 – 2.55 (s, 3H)	S-Me is deshielded by the electronegative Sulfur atom.
-CH <sub>2</sub> - (Ethyl)	~2.95 (q, 2H)	~2.95 (q, 2H)	Indistinguishable.
-CH <sub>3</sub> (Ethyl)	~1.20 (t, 3H)	~1.20 (t, 3H)	Indistinguishable.
Aromatic (Ortho to CO)	~7.85 (d)	~7.88 (d)	Deshielded by Carbonyl anisotropy.
Aromatic (Meta to CO)	~7.25 (d)	~7.28 (d)	S-Me shielding effect is slightly different from Me.

## Comparative C NMR Data

- Ipso Carbon (C-4): The carbon attached to the substituent shows the largest difference.
  - C-Me: ~143 ppm.
  - C-SMe: ~145-148 ppm (Deshielded by Sulfur).
- S-Methyl Carbon: Appears at ~15 ppm, whereas the Ar-Methyl carbon appears at ~21 ppm.

## Mass Spectrometry (MS) – The Definitive Test

While IR and NMR require pure samples and careful interpretation, Mass Spectrometry (GC-MS) offers an unambiguous binary distinction based on isotopic physics.

## Isotopic Abundance (M+2 Effect)

Sulfur has a stable heavy isotope,

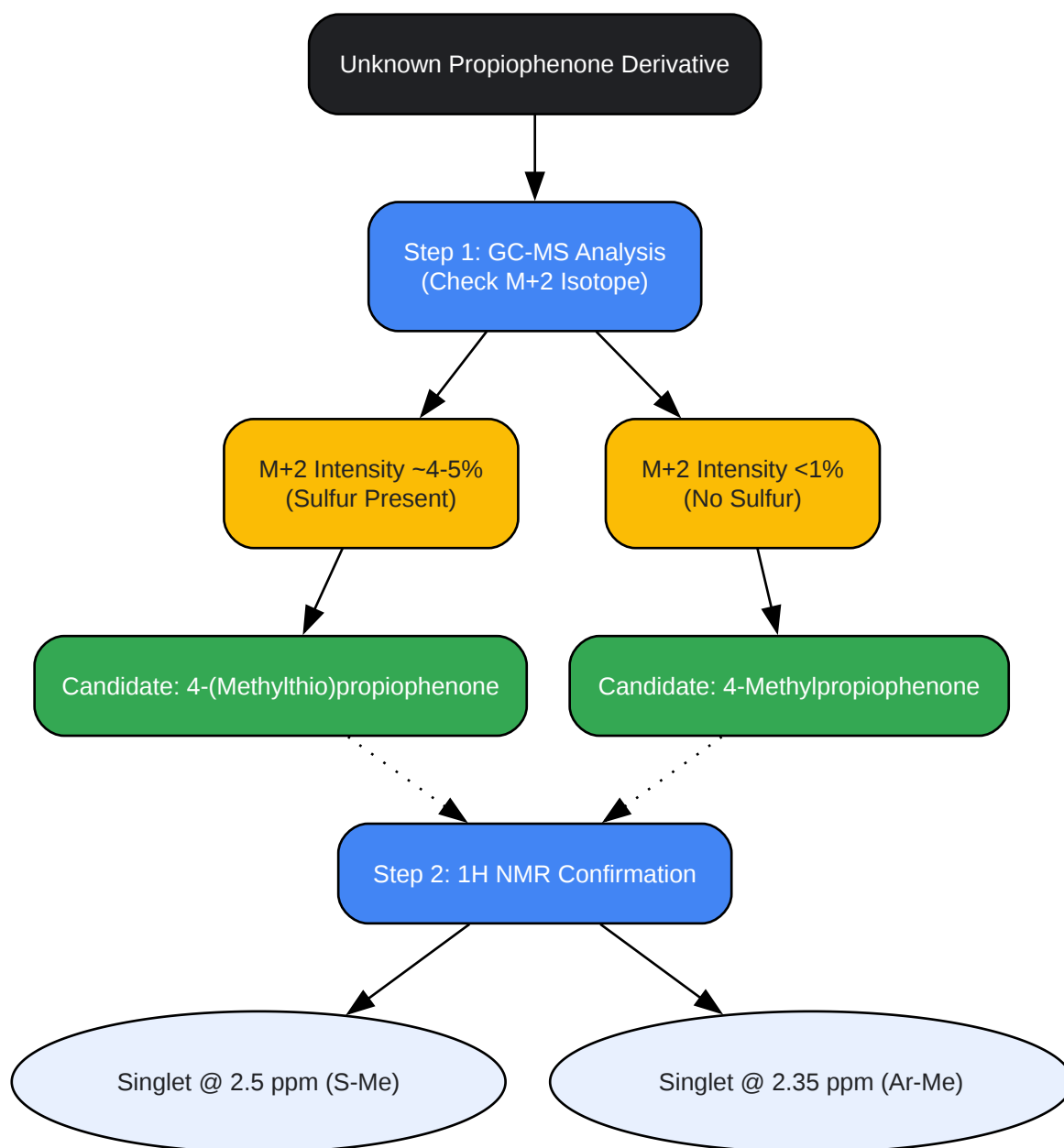
S, with a natural abundance of ~4.2%. Carbon's heavy isotope,

C, is only 1.1%.

- 4-Methylpropiophenone (C<sub>10</sub>H<sub>12</sub>O):
  - Molecular Ion (M<sup>+</sup>): 148 m/z
  - M+1: ~11% (due to 10 carbons)
  - M+2: < 1% (negligible)
- 4-(Methylthio)propiophenone (C<sub>10</sub>H<sub>12</sub>OS):
  - Molecular Ion (M<sup>+</sup>): 180 m/z
  - M+1: ~11%
  - M+2: ~4.5 – 5.0% (Diagnostic Peak)

Protocol: In GC-MS analysis, enable "SIM" (Selected Ion Monitoring) for the molecular ion and its M+2 counterpart. A ratio of ~4-5% intensity for M+2 confirms the presence of Sulfur.

## Diagram: Analytical Decision Tree



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Caption: Analytical workflow for distinguishing thiomethyl vs. methyl derivatives using MS isotopes and NMR shifts.

## Experimental Protocols

### A. Synthesis via Friedel-Crafts Acylation

This is the standard protocol to generate the reference standards.

#### Reagents:

- Substrate: Thioanisole (for 4-MTP) or Toluene (for 4-MP).
- Acylating Agent: Propionyl Chloride (1.1 eq).
- Catalyst: Aluminum Chloride ( $\text{AlCl}_3$ , 1.2 eq).
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

#### Procedure:

- Setup: Flame-dry a 250mL 3-neck round bottom flask equipped with a stir bar, addition funnel, and reflux condenser under Nitrogen atmosphere.
- Catalyst Prep: Suspend  $\text{AlCl}_3$  (anhydrous) in dry DCM at  $0^\circ\text{C}$ .
- Acylation: Add Propionyl Chloride dropwise. The mixture will homogenize.
- Addition: Add the substrate (Thioanisole or Toluene) dropwise over 30 minutes, maintaining temperature  $<5^\circ\text{C}$ . Note: Thioanisole is highly activated; exotherm will be significant.
- Reaction: Allow to warm to room temperature and stir for 2 hours. (Monitor via TLC: Hexane/EtOAc 9:1).
- Quench: Pour mixture slowly onto crushed ice/HCl.
- Workup: Extract with DCM (3x), wash with Brine, dry over  $\text{MgSO}_4$ , and concentrate.
- Purification: Recrystallize from Ethanol or distill under reduced pressure.

## B. Sample Preparation for Spectroscopy

- NMR: Dissolve ~10 mg of sample in 0.6 mL  $\text{CDCl}_3$ . Filter through a glass wool plug if solid particulates remain.
- GC-MS: Dilute 1 mg of sample in 1 mL Methanol or Ethyl Acetate. Inject 1  $\mu\text{L}$  in Split mode (20:1).

## References

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## Sources

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- 2. 1H NMR Chemical Shift [[sites.science.oregonstate.edu](http://sites.science.oregonstate.edu)]
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